molecular formula C10H8ClF3O B13527732 3-(4'-Chloro-3'-(trifluoromethyl)phenyl)propionaldehyde

3-(4'-Chloro-3'-(trifluoromethyl)phenyl)propionaldehyde

Cat. No.: B13527732
M. Wt: 236.62 g/mol
InChI Key: RJXDCCOLKXANMD-UHFFFAOYSA-N
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Description

3-(4’-Chloro-3’-(trifluoromethyl)phenyl)propionaldehyde is an organic compound with the molecular formula C10H8ClF3O It is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to a propionaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4’-Chloro-3’-(trifluoromethyl)phenyl)propionaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-3-(trifluoromethyl)benzene.

    Formylation: The benzene derivative undergoes a formylation reaction to introduce the aldehyde group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4’-Chloro-3’-(trifluoromethyl)phenyl)propionaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: 3-(4’-Chloro-3’-(trifluoromethyl)phenyl)propionic acid.

    Reduction: 3-(4’-Chloro-3’-(trifluoromethyl)phenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4’-Chloro-3’-(trifluoromethyl)phenyl)propionaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4’-Chloro-3’-(trifluoromethyl)phenyl)propionaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4’-Chloro-3’-(trifluoromethyl)phenyl)propionaldehyde is unique due to the presence of both chloro and trifluoromethyl groups on the phenyl ring, combined with an aldehyde moiety. This combination imparts distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C10H8ClF3O

Molecular Weight

236.62 g/mol

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)phenyl]propanal

InChI

InChI=1S/C10H8ClF3O/c11-9-4-3-7(2-1-5-15)6-8(9)10(12,13)14/h3-6H,1-2H2

InChI Key

RJXDCCOLKXANMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC=O)C(F)(F)F)Cl

Origin of Product

United States

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